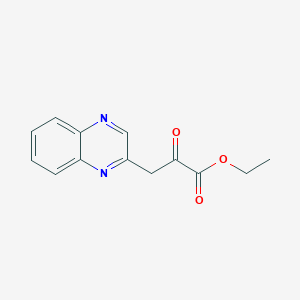
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate, commonly known as quinoxaline-2-carboxylic acid ethyl ester, is a heterocyclic compound with a quinoxaline ring. This compound has gained attention in the field of chemistry due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the biosynthesis of nucleic acids. It may also inhibit the activity of certain enzymes involved in viral replication.
Biochemische Und Physiologische Effekte
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been found to exhibit low toxicity in animal studies. It has also been shown to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2-oxo-3-(2-quinoxalinyl)propanoate in lab experiments is its ease of synthesis. However, its low solubility in water may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate. One direction is the investigation of its potential use as an anticancer agent. Another direction is the study of its potential neuroprotective effects. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of this compound, which could facilitate further research.
Synthesemethoden
The synthesis of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate involves the condensation of ethyl acetoacetate with 1,2-diaminobenzene in the presence of acetic acid. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method yields a white crystalline powder with a melting point of 175-178°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been found to possess antibacterial, antifungal, and antiviral activities. It has also been studied for its potential anticancer properties.
Eigenschaften
CAS-Nummer |
7248-83-1 |
|---|---|
Produktname |
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate |
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
ethyl 2-oxo-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
RDPDMHOSYBRUFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
Kanonische SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
Andere CAS-Nummern |
7248-83-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




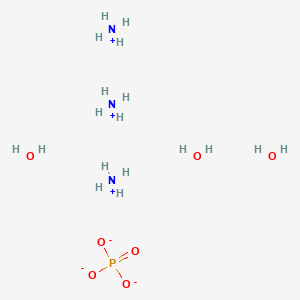
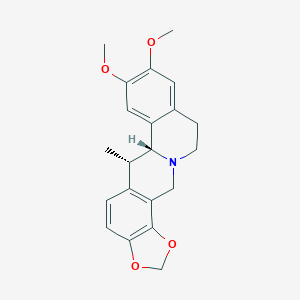

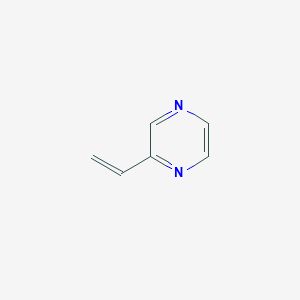
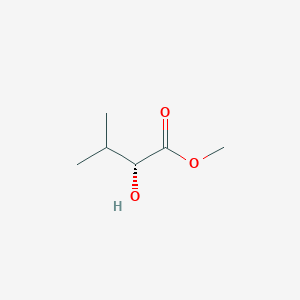
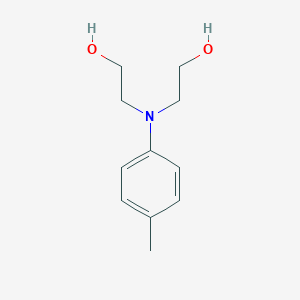

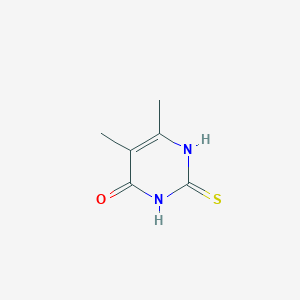
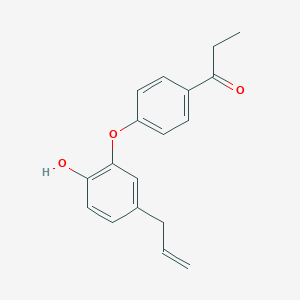
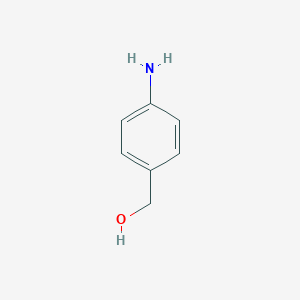

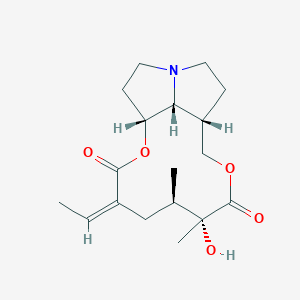
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)